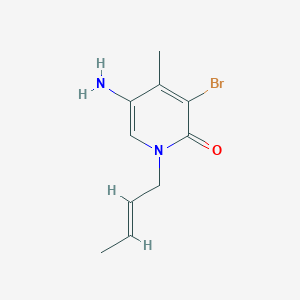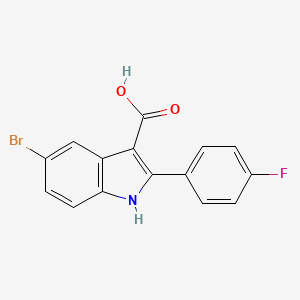
3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid is a complex organic compound with the molecular formula C15H22N4O3 It is characterized by the presence of a pyrimidinyl group attached to a piperazine ring, which is further connected to a pentanoic acid moiety
Preparation Methods
The synthesis of 3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid involves multiple steps. One common synthetic route includes the condensation of a pyrimidinyl-substituted piperazine with a suitable pentanoic acid derivative under controlled conditions . The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The pyrimidinyl and piperazine rings are known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid can be compared with similar compounds, such as:
3,3-Dimethyl-5-oxo-5-(2-piperidinoanilino)pentanoic acid: This compound has a similar structure but with a piperidinoanilino group instead of a pyrimidinyl-piperazine group.
DIMETHYL 5-[({[5-(3,4-DIMETHYLPHENYL)-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]ISOPHTHALATE: This compound contains a thienopyrimidine moiety and is used in similar applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H22N4O3 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
3,3-dimethyl-5-oxo-5-(4-pyrimidin-2-ylpiperazin-1-yl)pentanoic acid |
InChI |
InChI=1S/C15H22N4O3/c1-15(2,11-13(21)22)10-12(20)18-6-8-19(9-7-18)14-16-4-3-5-17-14/h3-5H,6-11H2,1-2H3,(H,21,22) |
InChI Key |
XTRHXSWVHXVFSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)N1CCN(CC1)C2=NC=CC=N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


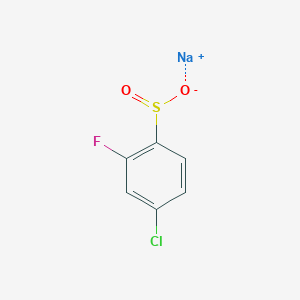



![(2S)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B13084451.png)
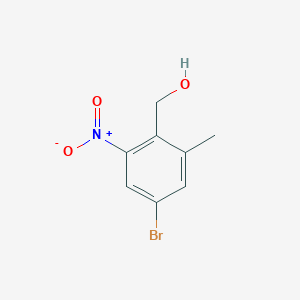
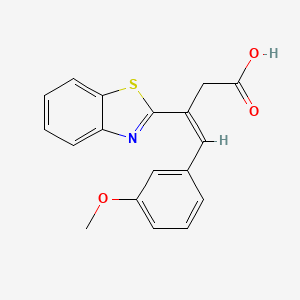
![Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13084472.png)

![2-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13084485.png)
